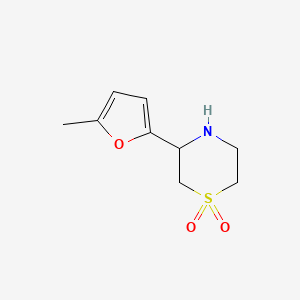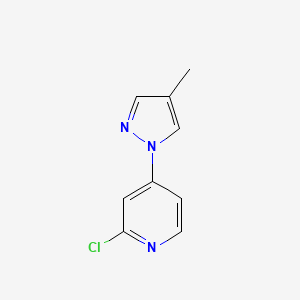
2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyridine
説明
“2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyridine” is a compound that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole-based compounds can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has been described, providing a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .Molecular Structure Analysis
Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis
Pyrazole-based ligands have been shown to exhibit catalytic properties in the oxidation reaction of catechol to o-quinone . A Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has also been reported .科学的研究の応用
1. Synthesis and Crystal Structure
- Application : The synthesis of pyrazole derivatives, including compounds related to 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyridine, has been explored. These derivatives are characterized using various spectroscopic techniques and their molecular structures are investigated through X-ray diffraction and density-functional-theory (DFT) calculations (Shen et al., 2012).
2. Photoreactions and Proton Transfer Studies
- Application : Research on derivatives of 2-(1H-pyrazol-5-yl)pyridine, closely related to 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyridine, reveals their potential for exhibiting various types of photoreactions, including excited-state intramolecular and intermolecular proton transfer. This property makes them interesting for studies in molecular and photochemistry (Vetokhina et al., 2012).
3. Coordination Chemistry and Ligand Synthesis
- Application : Derivatives of pyrazolylpyridine, similar to 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyridine, have been used as ligands in coordination chemistry. These compounds are involved in the synthesis of luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical properties (Halcrow, 2005).
4. Extraction Studies
- Application : Pyridine-based ligands, including those related to 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyridine, have been synthesized and used for the extraction of metals like nickel(II) and copper(II). These studies are significant in understanding how such ligands can coordinate to metal ions (Pearce et al., 2019).
5. Electroluminescence in Organic Light-Emitting Devices (OLEDs)
- Application : Pyrazol-pyridine ligands, related to 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyridine, have been synthesized and used in iridium(III) complexes for OLEDs. These studies show significant potential in enhancing the performance of OLEDs through modification of ligands (Su et al., 2021).
特性
IUPAC Name |
2-chloro-4-(4-methylpyrazol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c1-7-5-12-13(6-7)8-2-3-11-9(10)4-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCOBHSRCIIZQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



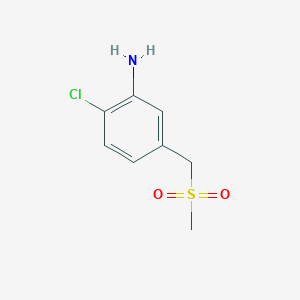
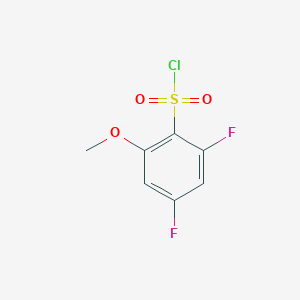
![{2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid](/img/structure/B1423435.png)
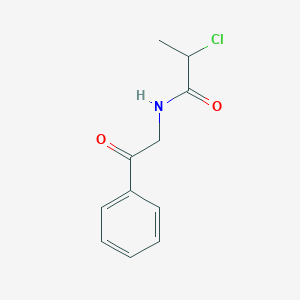
![2-Chloro-5-[(methylsulfanyl)methyl]aniline](/img/structure/B1423441.png)
![2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1423442.png)
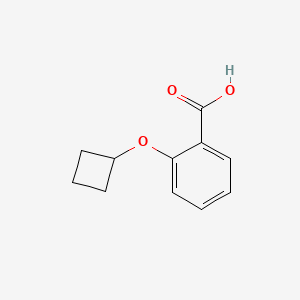
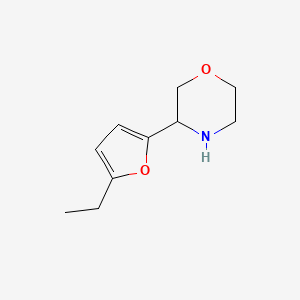
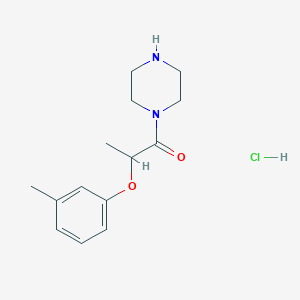
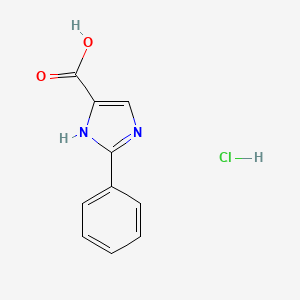
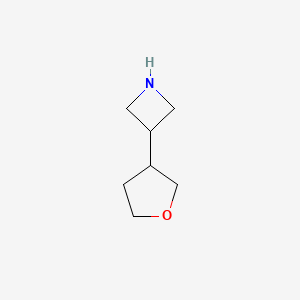
![2-Methyl-3-[(propan-2-ylsulfanyl)methyl]aniline](/img/structure/B1423450.png)
![methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B1423451.png)
